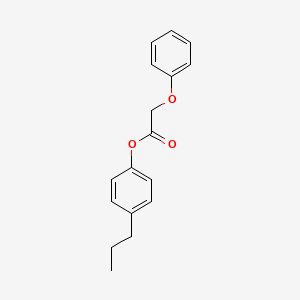

4-propylphenyl phenoxyacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propylphenyl) 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQFHGTUBGQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties of 4 Propylphenyl Phenoxyacetate

The synthesis of 4-propylphenyl phenoxyacetate (B1228835) typically follows the general principles of esterification. The most common method would involve the reaction of phenoxyacetic acid with 4-propylphenol (B1200801) in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the formation of the ester and water. wikipedia.org

The physical and chemical properties of 4-propylphenyl phenoxyacetate are summarized in the table below, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | (4-propylphenyl) 2-phenoxyacetate |

| Canonical SMILES | CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

| InChI Key | QZCQFHGTUBGQLR-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data of 4 Propylphenyl Phenoxyacetate

Conventional Esterification Approaches

Conventional methods for synthesizing esters like 4-propylphenyl phenoxyacetate typically involve the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Fischer Esterification Protocols and Optimization Strategies

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. tamu.edulibretexts.org In the synthesis of this compound, this would involve the reaction of phenoxyacetic acid with 4-propylphenol (B1200801).

The reaction is an equilibrium process, and several strategies can be employed to drive it towards the formation of the ester product. tamu.edulibretexts.org One common approach is to use a large excess of one of the reactants, typically the alcohol, which is often also used as the solvent. tamu.edu Another critical optimization strategy is the removal of water as it is formed, which shifts the equilibrium to favor the product in accordance with Le Chatelier's principle. tamu.edulibretexts.org This can be accomplished through azeotropic distillation or by using dehydrating agents. athabascau.ca

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are typical catalysts for this reaction. tamu.eduyoutube.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. youtube.com

Table 1: Key Parameters in Fischer Esterification

| Parameter | Description | Optimization Strategies |

| Reactants | Phenoxyacetic acid and 4-propylphenol | Use of excess alcohol |

| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, HCl) | - |

| Solvent | Excess alcohol or an inert solvent | - |

| Temperature | Typically heated to reflux | - |

| Water Removal | To shift equilibrium | Azeotropic distillation, use of dehydrating agents |

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation is a broader category that encompasses Fischer esterification. The fundamental principle remains the reaction of a carboxylic acid and an alcohol under acidic conditions to form an ester and water. athabascau.ca The acid catalyst, whether a Brønsted or Lewis acid, activates the carboxylic acid towards nucleophilic attack by the alcohol. google.com While Brønsted acids like sulfuric acid are common, solid acid catalysts and other Lewis acids can also be employed. google.com The choice of catalyst can influence reaction times, temperatures, and yields.

Advanced Esterification Techniques

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and equilibrium constraints, several advanced esterification techniques have been developed.

Steglich Esterification and Carbodiimide-Mediated Syntheses

Steglich esterification is a mild and efficient method for forming ester bonds, particularly useful for sensitive substrates. wikipedia.org This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgufes.brnih.gov

The reaction proceeds by the activation of the carboxylic acid (phenoxyacetic acid) by DCC to form an O-acylisourea intermediate. wikipedia.orgwikipedia.org This intermediate is highly reactive and is then attacked by the alcohol (4-propylphenol) to form the desired ester. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. wikipedia.org A key advantage of this method is that it can be carried out at room temperature. wikipedia.org The water formed during the reaction is consumed by DCC, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. wikipedia.org

Studies have shown the successful synthesis of various phenyl 2-phenoxyacetate analogues using Steglich esterification with phenols like thymol, vanillin, and p-cresol. ufes.brnih.govresearchgate.net

Table 2: Comparison of Conventional vs. Steglich Esterification

| Feature | Fischer Esterification | Steglich Esterification |

| Catalyst | Strong Acid (e.g., H₂SO₄) | DCC/DMAP |

| Temperature | High (Reflux) | Room Temperature |

| Byproduct | Water | Dicyclohexylurea (DCU) |

| Conditions | Harsh | Mild |

| Substrate Scope | Limited by acid sensitivity | Broader, good for sensitive substrates |

Application of Lewis Acid Catalysts in Ester Formation

Lewis acids are an important class of catalysts for esterification, often offering milder reaction conditions compared to strong Brønsted acids. e-bookshelf.de Various Lewis acids, including salts of hafnium(IV), zirconium(IV), aluminum, and zinc, have been successfully used to promote esterification reactions. mdpi.com Titanium(IV) complexes, such as titanium tetrachloride (TiCl₄), are also effective due to the Lewis acidity of the titanium center. mdpi.com

The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack. aston.ac.uk Supported Lewis acid catalysts, where the catalyst is immobilized on a solid support like silica (B1680970) gel, offer advantages such as easier separation from the reaction mixture and potential for recycling. researchgate.net For instance, zinc chloride (ZnCl₂) supported on silica gel has been shown to be an effective catalyst for esterification under solvent-free conditions. researchgate.net

Alternative Synthetic Pathways for Phenoxyacetate Esters

Besides direct esterification, alternative pathways can be employed for the synthesis of phenoxyacetate esters. One such method involves the nucleophilic substitution of an alkyl haloacetate with a phenoxide. For instance, the synthesis of ethyl 2-(3-formylphenoxy)acetate is achieved by reacting 3-hydroxybenzaldehyde (B18108) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. This approach could be adapted for the synthesis of this compound by using 4-propylphenol and an appropriate haloacetate ester.

Another approach involves the use of activating agents other than carbodiimides. For example, phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (B109124) (NMM) has been used to activate phenoxyacetic acid for coupling with various phenols, yielding phenoxy esters in good yields under mild, room temperature conditions. jocpr.com

Reactions Utilizing Acid Halides or Anhydrides

A powerful and common method for preparing esters, including phenolic esters, involves the use of highly reactive carboxylic acid derivatives such as acid halides (or acyl halides) and acid anhydrides. chemguide.co.uklibretexts.org This approach circumvents the equilibrium limitations of direct esterification with carboxylic acids.

The reaction of an acyl chloride, such as phenoxyacetyl chloride, with an alcohol or phenol (B47542) proceeds vigorously, often at room temperature, to yield the corresponding ester and hydrogen chloride gas. chemguide.co.uklibretexts.org To neutralize the acidic byproduct and drive the reaction to completion, a non-nucleophilic base like pyridine (B92270) is typically used as a solvent or an additive. libretexts.orglibretexts.org The reaction is generally irreversible, leading to high yields of the desired product.

Alternatively, acid anhydrides can be employed. libretexts.org The reaction of phenoxyacetic anhydride (B1165640) with 4-propylphenol, usually upon warming, would produce this compound and phenoxyacetic acid as a byproduct. While the reaction is slower than with acyl chlorides, it is an effective method for both alcohols and phenols. chemguide.co.uk In some protocols, the phenol is first treated with a base like sodium hydroxide (B78521) to form the more nucleophilic phenoxide ion, which enhances the reaction rate. chemguide.co.uk

For the synthesis of phenoxyacetate esters of various phenols, activators can also be used to facilitate the coupling. For instance, phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (NMM) has been shown to activate phenoxyacetic acid, allowing it to react with phenols at room temperature to afford the corresponding esters in good yields. jocpr.com

Table 1: Comparison of Esterification using Acid Derivatives Use the sliders to compare the different methods.

| Feature | Acid Halide (e.g., Phenoxyacetyl chloride) | Acid Anhydride (e.g., Phenoxyacetic anhydride) |

| Reactant | 4-Propylphenol | 4-Propylphenol |

| Conditions | Room temperature, often vigorous. chemguide.co.uklibretexts.org | Gentle warming is typically required. chemguide.co.uk |

| Byproduct | Hydrogen Chloride (HCl). chemguide.co.uk | Carboxylic Acid (Phenoxyacetic acid). libretexts.org |

| Catalyst/Additive | Base (e.g., Pyridine) is essential. libretexts.org | Can be catalyzed, or the phenol can be pre-activated. chemguide.co.uk |

| Reversibility | Irreversible. libretexts.org | Irreversible. |

| Yield | Generally High. | Generally Good to High. jocpr.com |

Transesterification Processes

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org For the synthesis of this compound, this could be achieved by reacting a simple ester, such as methyl phenoxyacetate, with 4-propylphenol. The reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide). perfumerflavorist.com

To drive the equilibrium toward the desired product, an excess of the starting alcohol (4-propylphenol in this case) can be used, or the lower-boiling alcohol byproduct (methanol) can be removed from the reaction mixture by distillation. chemguide.co.uk Transesterification is a key industrial process, valued for its utility in modifying esters without needing to revert to the parent carboxylic acid, which can be unstable or have poor solubility. rsc.org Research has explored various catalysts to improve the efficiency and mildness of these reactions. rsc.orgperfumerflavorist.com

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Modern organic synthesis places a high premium on selectivity—the ability to control the outcome of a reaction to favor a specific isomer or functional group transformation. nih.govmdpi.com In the context of synthesizing complex analogues of this compound, where additional functional groups may be present on either the phenyl or phenoxy rings, chemo-, regio-, and stereoselectivity are critical.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both an aliphatic alcohol and a phenol, a well-chosen synthetic method would esterify only the desired group.

Regioselectivity is crucial when a molecule has multiple, chemically similar reaction sites. For instance, if a dihydroxy-substituted phenol were used, a regioselective synthesis would target only one of the two hydroxyl groups for esterification.

Stereoselectivity involves the preferential formation of one stereoisomer over others. While not directly applicable to the achiral this compound, it is a vital consideration for analogues possessing chiral centers.

Achieving high selectivity often requires carefully designed catalysts and reaction conditions. While classical methods may sometimes lack this precision, modern approaches, particularly biocatalysis, offer outstanding levels of selectivity. acs.org Iron-catalyzed reactions have also been noted for their high chemo-, regio-, and stereoselectivity in other transformations like hydroboration, indicating a broader trend towards developing selective catalytic systems. rsc.org

Sustainable and Green Chemistry Approaches in Ester Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for ester synthesis. These approaches aim to reduce waste, eliminate hazardous solvents and reagents, and utilize milder reaction conditions.

Biocatalytic Esterification Methods

Biocatalysis employs enzymes to perform chemical transformations. uni-graz.at For ester synthesis, lipases are particularly effective and widely used. acs.org These enzymes can catalyze the esterification of phenoxyacetic acid with alcohols in organic solvents under very mild conditions. mdpi.commdpi.com

The key advantages of biocatalysis are:

High Selectivity : Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces byproduct formation. acs.org

Mild Conditions : Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. acs.org

Environmental Compatibility : The catalysts are biodegradable and the reactions often use less hazardous solvents.

For example, studies on the enzymatic esterification of various phenolic compounds have demonstrated high conversion rates using enzymes like Candida antarctica lipase (B570770) B (CALB). mdpi.com Although the direct biocatalytic synthesis of this compound is not explicitly detailed, the successful synthesis of related phenolic esters provides a strong precedent for its feasibility. mdpi.commdpi.com

Table 2: Biocatalytic Synthesis of Phenolic Esters with Yarrowia lipolytica Biomass and CALB This table shows the conversion percentage for the synthesis of various phenolic esters after 4 and 24 hours.

| Ester Product | Biocatalyst | Conversion (4h) | Conversion (24h) |

| Ethyl phenylacetate | Y. lipolytica | 31% | 76% |

| Ethyl phenylacetate | CALB | 98% | 99% |

| 2-Phenylethyl acetate | Y. lipolytica | 25% | 78% |

| 2-Phenylethyl acetate | CALB | 90% | 90% |

| Tyrosol acetate | Y. lipolytica | 5% | 29% |

| Tyrosol acetate | CALB | <2% | <2% |

| (Data sourced from a study on lipase-catalyzed synthesis of phenolic compound esters. mdpi.com) |

Solvent-Free and Phase Transfer Catalysis Conditions

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste and can sometimes accelerate reaction rates. The synthesis of phenolic esters has been achieved by heating various phenols with acetic anhydride in the absence of any solvent or catalyst. jetir.org

Phase Transfer Catalysis (PTC) is another powerful green chemistry tool. mdpi.com It facilitates reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid). knust.edu.ghcrdeepjournal.org In esterification, PTC can be used to transfer an anionic nucleophile (like a phenoxide) from an aqueous or solid phase into an organic phase where it can react with an alkylating agent. This technique offers mild reaction conditions, high yields, and simplified operational procedures. mdpi.com Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. google.com Notably, PTC has been successfully applied to the low-temperature, solvent-free transesterification synthesis of polyesters, highlighting its potential for greener ester production. google.com

Detailed Reaction Mechanisms of Esterification

The synthesis of this compound is typically achieved through the esterification of phenoxyacetic acid with 4-propylphenol. This reaction is a classic example of nucleophilic acyl substitution and is most commonly performed under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

The Fischer esterification of phenoxyacetic acid and 4-propylphenol proceeds through a multi-step mechanism initiated by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and its forward progression is favored by either using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

The mechanism can be outlined as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of phenoxyacetic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org The positive charge on the protonated carbonyl is delocalized through resonance. chemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 4-propylphenol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the protonated phenoxyacetic acid. masterorganicchemistry.com This results in the formation of a new carbon-oxygen bond.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the phenol's hydroxyl group) to one of the hydroxyl groups of the original carboxylic acid moiety. masterorganicchemistry.commasterorganicchemistry.com This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting protonated ester by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst. chemguide.co.uk

This entire process is classified as a nucleophilic acyl substitution because the hydroxyl group of the carboxylic acid is ultimately replaced by the alkoxy group from the phenol. masterorganicchemistry.comlibretexts.org

The key reaction intermediate in the Fischer esterification pathway is the tetrahedral intermediate . masterorganicchemistry.comorganic-chemistry.org This species is formed after the nucleophilic attack of the alcohol on the protonated carbonyl carbon. It is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the original hydroxyl group of the carboxylic acid, the incoming alkoxy group from the phenol, and the rest of the acyl group. This intermediate is unstable and readily undergoes further reaction to form the products.

Transition states are high-energy, fleeting configurations of atoms that occur at the energy maxima along the reaction coordinate. They cannot be isolated but are inferred from kinetic studies. In the esterification mechanism, a transition state is associated with each step, such as the nucleophilic attack and the elimination of water. For a nucleophilic acyl substitution, the transition state for the addition of the nucleophile involves the partial formation of the new C-O bond and partial breaking of the carbonyl π bond.

Kinetics and Thermodynamics of Ester Formation Reactions

Thermodynamically, the esterification of carboxylic acids with alcohols is generally not strongly favored, with equilibrium constants often being close to unity. The enthalpy of reaction (ΔH°) for typical esterifications is slightly negative (exothermic) or slightly positive (endothermic). stackexchange.commdpi.com For instance, the esterification of various fatty acids shows an average ΔH° of -3 ± 2 kJ/mol. ucr.ac.cr To drive the reaction to completion, Le Châtelier's principle is applied by removing water from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

| Parameter | Typical Value/Observation | Significance |

| Reaction Order | Second-order overall (first-order in acid, first-order in alcohol) | Describes the dependence of the reaction rate on reactant concentrations. ucr.ac.cr |

| Activation Energy (Ea) | 40-60 kJ/mol | The minimum energy required for the reaction to occur; lower for less sterically hindered alcohols. ucr.ac.crmdpi.com |

| Enthalpy of Reaction (ΔH°) | -3 ± 2 kJ/mol (for similar reactions) | Indicates the reaction is nearly thermoneutral, being slightly exothermic. ucr.ac.crstackexchange.com |

| Equilibrium Constant (Keq) | ~1-10 | A small equilibrium constant necessitates the removal of products to achieve high conversion. researchgate.netmdpi.com |

Hydrolytic Mechanisms of Aryl Phenoxyacetates

The ester linkage in this compound is susceptible to cleavage through hydrolysis, which is the reverse of esterification. This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of this compound follows a mechanism that is the microscopic reverse of Fischer esterification. youtube.comucalgary.ca

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. ucalgary.ca

Nucleophilic Attack: A water molecule acts as the nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the water moiety to the alkoxy (-OAr) group.

Elimination: The tetrahedral intermediate collapses, expelling the protonated leaving group, which is 4-propylphenol (a better leaving group than the corresponding alkoxide).

Deprotonation: The resulting protonated carboxylic acid (phenoxyacetic acid) is deprotonated to give the final product and regenerate the acid catalyst.

Base-mediated hydrolysis, also known as saponification, is another important transformation pathway for esters. ucalgary.camasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible. masterorganicchemistry.com

The mechanism involves the following steps:

Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon of the ester. youtube.comyoutube.com This does not require prior activation of the carbonyl group. This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which is the 4-propylphenoxide ion. ucalgary.ca This step yields phenoxyacetic acid.

Deprotonation: A rapid and irreversible acid-base reaction occurs between the newly formed phenoxyacetic acid (a weak acid) and the 4-propylphenoxide ion (a strong base) or another hydroxide ion. masterorganicchemistry.comyoutube.com This deprotonates the carboxylic acid to form the phenoxyacetate carboxylate salt.

The final products of saponification are the carboxylate salt (sodium phenoxyacetate, if NaOH is used) and 4-propylphenol. An acidic workup is required to protonate the carboxylate and isolate the free phenoxyacetic acid. masterorganicchemistry.com The hydrolysis is first-order in both the ester and the hydroxide ion. rsc.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Key First Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |

| Reversibility | Reversible | Irreversible masterorganicchemistry.com |

| Products | Carboxylic acid + Phenol | Carboxylate salt + Phenol |

Mechanistic Studies of Other Ester Reactivities

The reactivity of the ester functional group in this compound is central to its chemical transformations. This section explores the mechanisms of its reactions with amines (aminolysis), reducing agents, and organometallic compounds.

Aminolysis Reactions

The reaction of esters with amines, known as aminolysis, is a fundamental process in organic synthesis, leading to the formation of amides. For this compound, this transformation would involve the nucleophilic attack of an amine on the carbonyl carbon of the ester.

The generally accepted mechanism for the aminolysis of esters, including aryl acetates which are structurally similar to phenoxyacetates, proceeds through a tetrahedral intermediate . The reaction can be influenced by the basicity of the attacking amine and the nature of the leaving group.

Mechanism of Aminolysis:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a zwitterionic tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom of the amine carries a positive charge.

Proton Transfer: A proton is typically transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate. This step can be facilitated by a second molecule of the amine acting as a base.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-propylphenoxide ion as the leaving group. The stability of this leaving group is a crucial factor in the reaction rate. The presence of the propyl group on the phenol ring is expected to have a minor electronic effect on the stability of the resulting phenoxide ion.

Protonation of the Leaving Group: The displaced 4-propylphenoxide ion is a relatively basic species and will be protonated by the newly formed amidic proton or by another proton source in the reaction mixture to yield 4-propylphenol.

Studies on the aminolysis of substituted phenyl acetates have shown that the rate-determining step can vary. For esters with good leaving groups, the formation of the tetrahedral intermediate is often the slow step. Conversely, for esters with poor leaving groups, the breakdown of this intermediate can become rate-limiting. researchgate.net The kinetics of these reactions are often studied to provide evidence for the proposed mechanism, with investigations into the dependence of the rate on the concentrations of the reactants. researchgate.net

Table 1: Key Steps in the Aminolysis of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the amine on the ester carbonyl carbon. | Zwitterionic Tetrahedral Intermediate |

| 2 | Proton transfer from the amine nitrogen to the carbonyl oxygen. | Neutral Tetrahedral Intermediate |

| 3 | Collapse of the tetrahedral intermediate and departure of the 4-propylphenoxide leaving group. | Amide and 4-propylphenoxide ion |

| 4 | Protonation of the 4-propylphenoxide ion. | 4-propylphenol |

Reduction Pathways to Alcohols and Aldehydes

The reduction of esters is a common method for the synthesis of primary alcohols. The reduction of this compound would yield two alcohol products: phenoxyethanol (B1677644) and 4-propylphenol. The direct reduction to an aldehyde is generally not possible under standard ester-reducing conditions as aldehydes are more reactive towards reduction than esters.

The most common and effective reagents for the reduction of esters are strong hydride donors, such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.

Mechanism of Reduction with LiAlH₄:

Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from LiAlH₄, to the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and eliminating the 4-propylphenoxide ion as the leaving group. This step results in the formation of an aldehyde intermediate (phenoxyacetaldehyde).

Second Hydride Attack: The aldehyde formed in the previous step is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to the formation of a new tetrahedral intermediate, which is an alkoxide.

Protonation: In a separate workup step, a protic solvent (typically water or dilute acid) is added to protonate the alkoxide ion, yielding the final primary alcohol product (phenoxyethanol). The 4-propylphenoxide leaving group is also protonated during this step to form 4-propylphenol.

Due to the high reactivity of the intermediate aldehyde, isolating it is not feasible under these reaction conditions. The reaction proceeds through to the primary alcohol.

Table 2: Products from the Reduction of this compound

| Reactant | Reducing Agent | Primary Alcohol Product | Byproduct |

| This compound | LiAlH₄ | Phenoxyethanol | 4-propylphenol |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of esters with organometallic reagents, such as Grignard reagents (R-MgX), is a powerful method for the formation of tertiary alcohols and new carbon-carbon bonds. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent would result in the formation of a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent are attached to the former carbonyl carbon.

The mechanism involves a double addition of the Grignard reagent to the ester functional group.

Mechanism of Reaction with Grignard Reagents:

First Nucleophilic Addition: The Grignard reagent, acting as a potent carbon-based nucleophile, attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the 4-propylphenoxide ion is expelled as a leaving group. This step results in the formation of a ketone intermediate.

Second Nucleophilic Addition: The ketone intermediate is highly reactive towards the Grignard reagent present in the reaction mixture. A second molecule of the Grignard reagent immediately adds to the carbonyl carbon of the ketone, forming a new tetrahedral intermediate, which is a magnesium alkoxide.

Protonation: An aqueous acidic workup is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol product. The 4-propylphenoxide leaving group is also protonated during this step to form 4-propylphenol.

It is important to note that two equivalents of the Grignard reagent are consumed in this reaction to produce the tertiary alcohol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the Grignard reagent from reacting with any protic species. youtube.com

Table 3: Reaction of this compound with a Grignard Reagent (R-MgX)

| Step | Description | Intermediate/Product |

| 1 | Addition of the first equivalent of Grignard reagent. | Tetrahedral Intermediate |

| 2 | Elimination of the 4-propylphenoxide leaving group. | Ketone Intermediate |

| 3 | Addition of the second equivalent of Grignard reagent. | Magnesium Alkoxide |

| 4 | Acidic workup. | Tertiary Alcohol and 4-propylphenol |

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

A ¹H NMR spectrum for 4-propylphenyl phenoxyacetate (B1228835) would provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons of the propyl group, the two aromatic rings, and the methylene (B1212753) bridge. However, without experimental data, specific chemical shifts (δ) and coupling constants (J) cannot be listed.

Carbon-13 (¹³C) NMR Spectral Analysis and Connectivity Elucidation

A ¹³C NMR spectrum reveals the different carbon environments in the molecule. For 4-propylphenyl phenoxyacetate, this would include distinct signals for the propyl carbons, the carbons of both phenyl rings, the ester carbonyl carbon, and the methylene carbon of the phenoxyacetate group. Studies on similar substituted phenyl acetates and benzoates indicate that substituent effects on the chemical shifts of aryl carbons are a key area of analysis. jcsp.org.pkresearchgate.net However, specific experimentally determined chemical shifts for this compound are not documented in available resources.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Proof

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. COSY (Correlation Spectroscopy) would show correlations between coupled protons, HMQC (Heteronuclear Multiple Quantum Coherence) would link protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons. These analyses are crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra, but no such experimental data has been published for this specific compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For aromatic esters, HRMS is a critical tool for confirming the molecular formula. mdpi.com The calculated exact mass for C₁₇H₁₈O₃ could be determined, but experimental verification for this compound is not present in the surveyed literature.

Elucidation of Fragmentation Pathways and Isotopic Patterns

The fragmentation of aromatic esters in a mass spectrometer follows predictable pathways, often involving the loss of the alkoxy or acyloxy group. miamioh.edu Analysis of these fragments provides structural information. However, the specific fragmentation pattern and relative intensities of fragment ions for this compound have not been experimentally documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) absorption spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. rsc.org It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum provides clear evidence for its key structural components: the ester group, the ether linkage, the aromatic rings, and the alkyl chain. The analysis of the spectrum allows for the identification of characteristic stretching and bending vibrations.

Key research findings from infrared analysis of related phenoxyacetate structures reveal distinct absorption bands that confirm the molecular assembly. nih.gov The primary absorptions expected for this compound are detailed in the table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in Structure |

| Ester Carbonyl | C=O Stretch | 1760-1740 | Confirms the presence of the ester functional group. |

| Aromatic Ether | Ar-O-C Stretch (asymmetric) | 1250-1200 | Indicates the ether linkage between the phenyl ring and the acetate (B1210297) moiety. |

| Aromatic Ether | Ar-O-C Stretch (symmetric) | 1080-1020 | Complements the asymmetric stretch, confirming the ether bond. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands in this region are characteristic of the two phenyl rings. |

| Aromatic Ring | C-H Stretch | 3100-3000 | Indicates the presence of hydrogen atoms attached to the aromatic rings. |

| Alkyl Group | C-H Stretch (sp³) | 2965-2850 | Corresponds to the propyl group attached to one of the phenyl rings. |

The most prominent band in the spectrum is the strong C=O stretching vibration of the ester group. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ clearly distinguishes the different types of C-H bonds in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. technologynetworks.comsci-hub.se The technique is particularly useful for analyzing compounds containing chromophores—molecular components that absorb light in this region, typically those with π-electrons and non-bonding electrons.

The structure of this compound contains multiple chromophores: the two phenyl rings and the carbonyl group of the ester. These groups give rise to characteristic electronic transitions, primarily π → π* (pi to pi-star) transitions, which are observed as distinct absorption bands in the UV spectrum. The solvent used can influence the exact position of these absorption maxima.

The analysis of related aromatic esters and ethers suggests that the primary absorptions for this compound would occur in the ultraviolet region. The electronic transitions are associated with the excitation of electrons from the π bonding orbitals of the aromatic rings to the antibonding π* orbitals.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Description |

| Phenyl Rings | π → π* (E2-band) | ~220 | An intense absorption band related to the electronic excitation of the benzene (B151609) ring. |

| Substituted Phenyl Rings | π → π* (B-band) | ~270 | A weaker, structured absorption band, characteristic of the benzene ring's fine structure, influenced by substitution. |

The propyl and phenoxyacetate substituents on the phenyl rings are expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene, a phenomenon known as a bathochromic (red) shift. The intensity and exact wavelength of these absorptions can be used for quantitative analysis based on the Beer-Lambert Law. libretexts.org

Single Crystal X-Ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. umass.edu This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be built and refined. rsc.org

While specific crystallographic data for this compound has not been reported in the surveyed literature, an analysis of this compound would yield invaluable information about its solid-state conformation. Such a study would unambiguously determine:

Crystal System and Space Group: The fundamental symmetry and packing arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Molecular Geometry: The exact bond lengths and angles for every bond in the molecule.

Molecular Conformation: The torsional angles that define the spatial orientation of the different parts of the molecule, such as the dihedral angle between the two phenyl rings and the planarity of the ester group.

Based on the analysis of other phenoxyacetate derivatives, it is expected that the molecule would adopt a conformation that minimizes steric hindrance. kuleuven.be The orientation of the propyl group and the relative twisting of the two aromatic rings would be key structural features revealed by this powerful analytical method. chemrevlett.com

Computational Chemistry and Theoretical Characterization of 4 Propylphenyl Phenoxyacetate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems. For 4-propylphenyl phenoxyacetate (B1228835), these calculations are typically performed using Density Functional Theory (DFT), a robust method for determining the electronic structure of many-body systems. nih.govresearchgate.net A popular functional for such organic molecules is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of 4-propylphenyl phenoxyacetate is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. This computational process explores the potential energy surface of the molecule to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms in space. researchgate.net

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, derived from typical values for similar aromatic esters.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-C (ether) | 1.42 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O | 123° |

| C-O-C | 118° | |

| Dihedral Angle | C-O-C-C | ~180° (anti-periplanar) |

This table is illustrative and represents typical values expected from DFT calculations.

Analysis of Electronic Charge Distribution and Dipole Moments

Understanding the distribution of electrons within the this compound molecule is key to comprehending its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on each atom. nih.gov These calculations typically show that the oxygen atoms of the ester and ether groups, being highly electronegative, carry partial negative charges. Conversely, the carbonyl carbon and the adjacent carbon atoms are more electropositive.

An illustrative table of calculated Mulliken atomic charges is presented below.

| Atom | Calculated Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ether) | -0.48 |

| C (carbonyl) | +0.70 |

| C (propyl-substituted ring) | -0.10 to +0.05 |

| C (phenoxy ring) | -0.15 to +0.10 |

This table is illustrative, showing expected charge distributions based on electronegativity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and propyl-substituted phenyl rings, while the LUMO is likely centered on the electron-deficient carbonyl group of the ester. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic rings.

A hypothetical FMO analysis is summarized in the table below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table contains illustrative energy values typical for aromatic esters.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is also instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

Computational NMR Chemical Shift Calculations

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com These calculations provide the chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei in the molecule. By comparing the calculated shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved. The chemical shifts are sensitive to the electronic environment of each nucleus, making this a powerful technique for structure elucidation. libretexts.org

A table of hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom/Group | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Propyl -CH₃ | 0.95 | 13.8 |

| Propyl -CH₂- | 1.65 | 24.5 |

| Propyl Ar-CH₂- | 2.60 | 37.2 |

| Aromatic CH (propyl-subst. ring) | 7.10 - 7.25 | 128.0 - 130.0 |

| Aromatic CH (phenoxy ring) | 6.90 - 7.35 | 115.0 - 129.5 |

| Methylene (B1212753) -O-CH₂- | 4.70 | 65.5 |

| Carbonyl C=O | - | 169.0 |

This table is illustrative and based on typical chemical shifts for similar functional groups.

Vibrational Frequency Analysis for IR Spectral Assignments

Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. researchgate.net These calculations determine the frequencies and intensities of the vibrational modes of the molecule, which correspond to the absorption bands in the IR spectrum. By analyzing the atomic motions associated with each calculated frequency, the bands in the experimental spectrum can be assigned to specific functional groups and vibrational modes. spectroscopyonline.com

For this compound, key vibrational modes include the C=O stretch of the ester group, the C-O stretches of the ester and ether linkages, and the various C-H and C=C stretching and bending modes of the aromatic rings. spectroscopyonline.com

An illustrative table of calculated vibrational frequencies and their assignments is shown below.

| Calculated Frequency (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | Aliphatic C-H stretch (propyl) |

| 1735 | C=O stretch (ester) |

| 1600, 1500 | Aromatic C=C stretch |

| 1250 | Asymmetric C-O-C stretch (ester) |

| 1150 | Symmetric C-O-C stretch (ester) |

| 1100 | C-O stretch (ether) |

This table is illustrative and based on characteristic IR absorption frequencies for aromatic esters.

Reaction Pathway Modeling and Energy Profiles

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of the dynamic processes involved in chemical transformations. For this compound, reaction pathway modeling is instrumental in mapping the energy landscapes of its formation (esterification) and degradation (hydrolysis). These models are typically constructed using quantum mechanical methods, such as Density Functional Theory (DFT), which offer a good balance between accuracy and computational cost.

Identification of Transition States for Esterification and Hydrolysis

Esterification: The formation of this compound typically proceeds via the Fischer-Speier esterification of phenoxyacetic acid with 4-propylphenol (B1200801) under acidic conditions, or through the nucleophilic acyl substitution of a phenoxyacetyl halide with 4-propylphenol. Computational modeling of these pathways focuses on identifying the transition state (TS) structures, which represent the highest energy point along the reaction coordinate.

For the acid-catalyzed esterification, the mechanism involves the initial protonation of the carboxylic acid, followed by the nucleophilic attack of the phenol (B47542), formation of a tetrahedral intermediate, and subsequent elimination of water. Theoretical calculations for similar esterification reactions reveal that the process involves several intermediates and transition states. researchgate.net The highest free energy barriers are typically associated with the formation and breakdown of the tetrahedral intermediate.

Hydrolysis: The hydrolysis of this compound, the reverse reaction of esterification, is of significant interest for understanding its environmental fate and persistence. Under alkaline conditions, the hydrolysis generally follows a base-catalyzed, acyl-oxygen fission, bimolecular (BAc2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form a carboxylate salt and 4-propylphenol.

Computational studies on the hydrolysis of related esters, like methyl acetate (B1210297), have shown that the inclusion of solvent molecules (e.g., water) is crucial for accurately modeling the reaction and obtaining a tetrahedral intermediate. researchgate.net The rate-determining step in these reactions is often the decomposition of the tetrahedral intermediate, which has the highest activation energy. researchgate.net For this compound, the transition state for hydrolysis would involve the partial formation of the bond between the carbonyl carbon and the incoming nucleophile (e.g., hydroxide) and the partial breaking of the bond between the carbonyl carbon and the 4-propylphenoxide leaving group.

Below is a hypothetical data table illustrating the calculated activation energies for the key transition states in the hydrolysis of different phenoxyacetate esters, which could be generated from DFT calculations.

| Substituent on Phenyl Ring | Calculated ΔG‡ (kcal/mol) | Method/Basis Set |

|---|---|---|

| H | 22.5 | B3LYP/6-311+G(d,p) |

| 4-Propyl | 23.1 | B3LYP/6-311+G(d,p) |

| 4-Nitro | 20.8 | B3LYP/6-311+G(d,p) |

| 4-Methoxy | 23.8 | B3LYP/6-311+G(d,p) |

Mechanistic Insights Derived from Potential Energy Surfaces

A potential energy surface (PES) provides a comprehensive visualization of the energy of a molecular system as a function of its geometric parameters. chemrxiv.org For a chemical reaction, a PES maps out the energetic landscape connecting reactants, transition states, intermediates, and products.

By constructing a PES for the esterification and hydrolysis of this compound, several mechanistic insights can be gained. The surface would reveal the lowest energy pathway for the reaction, confirming the sequence of bond-making and bond-breaking events. The depth of the wells corresponding to any intermediates, such as the tetrahedral intermediate in the BAc2 mechanism, indicates their stability. The height of the saddles connecting these wells corresponds to the activation energies of the elementary steps. sdu.dk

For instance, a two-dimensional PES for the hydrolysis reaction could be plotted as a function of the forming C-O (nucleophile) bond distance and the breaking C-O (leaving group) bond distance. Such a plot would visualize the concerted versus stepwise nature of the reaction. A pathway that proceeds through a distinct valley corresponding to a stable tetrahedral intermediate would confirm a stepwise mechanism. Conversely, a path that traverses a saddle point without descending into an intermediate well would suggest a concerted process. Computational studies on the hydrolysis of sulfonate esters have utilized PES analysis to argue for a concerted pathway. acs.org

Structure-Property Relationship Studies (excluding biological activity)

Computational chemistry is a powerful tool for establishing quantitative structure-property relationships (QSPRs). For this compound, these studies can predict how modifications to its chemical structure influence its physicochemical properties and chemical reactivity, independent of any biological context.

Influence of Aryl and Alkyl Substituents on Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group during nucleophilic acyl substitution reactions like hydrolysis. The substituents on both the phenoxyacetic acid and the phenol moieties play a crucial role in modulating this reactivity through electronic and steric effects.

Aryl Substituents (on the phenoxy group): Substituents on the phenoxy ring would primarily influence the reactivity through inductive and resonance effects that alter the electron density on the ether oxygen and, consequently, the stability of the ester.

Alkyl and Aryl Substituents (on the phenyl group): The 4-propyl group on the phenyl ring of the alcohol moiety is an electron-donating group (EDG) through induction and hyperconjugation. EDGs generally decrease the rate of alkaline hydrolysis by destabilizing the developing negative charge on the leaving phenoxide group. Conversely, electron-withdrawing groups (EWGs) at the para position would stabilize the phenoxide leaving group, thereby increasing the hydrolysis rate.

Theoretical studies on p-substituted phenyl acetates have shown an excellent correlation between the Hammett σ constant of the substituent and the calculated energy of the ester. acs.orgnih.gov Electron-withdrawing substituents were found to increase the reactivity towards nucleophiles. acs.orgnih.gov A similar relationship is expected for this compound. The propyl group, being electron-donating, would be expected to slightly decrease the rate of hydrolysis compared to the unsubstituted phenyl phenoxyacetate.

The following interactive table presents hypothetical calculated rate constants for the alkaline hydrolysis of various para-substituted phenyl phenoxyacetates, illustrating the expected electronic effects.

| Para-Substituent (X) | Hammett Constant (σp) | Calculated krel (vs. X=H) |

|---|---|---|

| -NO2 | 0.78 | 58.6 |

| -CN | 0.66 | 35.1 |

| -Cl | 0.23 | 3.7 |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.45 |

| -CH2CH2CH3 (Propyl) | -0.15 | 0.52 |

| -OCH3 | -0.27 | 0.21 |

Intermolecular Interactions and Aggregation Behavior

The non-covalent interactions between molecules of this compound govern its physical properties, such as its melting point, solubility, and tendency to aggregate in solution or in the solid state. The molecule possesses several features that can participate in intermolecular interactions: two aromatic rings capable of π-π stacking, an ester group with a dipole moment, and an alkyl chain that can engage in van der Waals interactions.

Computational methods like Density Functional Theory with empirical dispersion corrections (DFT-D) and molecular dynamics (MD) simulations are well-suited to study these interactions. DFT calculations on molecular dimers or larger clusters can quantify the strength of different interaction motifs, such as stacked, T-shaped, or parallel-displaced arrangements of the aromatic rings. rsc.org Studies on similar aromatic esters have highlighted the importance of dipolar interactions and complex fluid structures. nih.gov

MD simulations can model the behavior of many molecules over time, providing insights into their aggregation propensity in different solvents. scispace.com For this compound, simulations could predict whether it forms aggregates in non-polar solvents, driven by π-π stacking and dipole-dipole interactions, or remains solvated in polar media. The flexible propyl chain can influence the packing and aggregation by introducing conformational entropy and potentially disrupting efficient π-stacking compared to a smaller methyl or ethyl group. nih.gov

Based on the available information, it is not possible to provide a detailed article on the specific chemical compound “this compound” that aligns with the requested advanced applications. Extensive searches have not yielded specific research findings or data related to its role as a key synthetic intermediate, its application in materials science and polymer chemistry, or its use in catalytic processes.

The scientific literature and chemical databases lack specific information on the synthesis, properties, and applications of this compound in the detailed contexts of multistep organic synthesis, polyester (B1180765) production, functional organic materials, metal-catalyzed reactions, or biocatalytic systems.

Therefore, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this particular compound is not feasible at this time. To maintain the integrity and accuracy of the information presented, content cannot be created without verifiable research data on "this compound."

Advanced Applications of Aryl Phenoxyacetates in Chemical Science

Environmental and Industrial Chemical Process Studies (excluding toxicity assessment)

While specific research on the environmental fate and industrial applications of 4-propylphenyl phenoxyacetate (B1228835) is limited in publicly available scientific literature, general principles governing aryl phenoxyacetates can provide insights into its expected behavior and potential utility.

Investigations into Chemical Fate and Degradation in Abiotic Systems

Hydrolysis: The ester linkage in 4-propylphenyl phenoxyacetate is susceptible to hydrolysis, a reaction with water that would cleave the molecule into 4-propylphenol (B1200801) and phenoxyacetic acid. The rate of this reaction is influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases. While specific kinetic data for this compound is not available, studies on related phenoxyacetic acid esters indicate that the process occurs in aquatic environments.

Photolysis: Aromatic compounds can undergo degradation upon exposure to sunlight. Photolysis, or photodegradation, involves the absorption of light energy, which can lead to the breaking of chemical bonds. For aryl phenoxyacetates, this could involve cleavage of the ether or ester linkages, or transformations of the aromatic rings. The presence of photosensitizing agents in the environment can also influence the rate and products of photodegradation. As with hydrolysis, specific studies on the photolytic fate of this compound have not been identified.

It is important to note that the presence of the propyl group on the phenyl ring may influence the degradation rates compared to unsubstituted phenyl phenoxyacetate, but without experimental data, this remains speculative.

Industrial Utility as Solvents, Additives, or Starting Materials

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a solvent, additive, or starting material in non-biological industrial chemical processes.

Phenoxyacetic acid and its derivatives are utilized in various industries, notably in the synthesis of pharmaceuticals and herbicides. However, these applications are centered on the biological activity of the resulting molecules, which is outside the scope of this article. For instance, phenoxyacetic acid itself is a precursor in the manufacture of certain penicillins.

The physical properties of this compound, such as its expected polarity and solvency, would determine its potential as a specialty solvent or additive. As a starting material, its utility would depend on the reactivity of its functional groups—the ester, the ether, and the aromatic rings—in synthesizing other chemical entities for non-biological applications. Further research would be needed to explore these potential industrial uses.

Design and Synthesis of Chemically Active Derivatives for Non-Biological Uses

The synthesis of this compound can be achieved through standard esterification methods. A common route involves the reaction of 4-propylphenol with a phenoxyacetylating agent. One such method is the reaction of 4-propylphenol with phenoxyacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Synthesis Reaction:

C6H5OCH2COCl + HOC6H4(CH2)2CH3 → C6H5OCH2COOC6H4(CH2)2CH3 + HCl

While the design and synthesis of derivatives of this compound for non-biological applications are not specifically documented, the molecule offers several sites for chemical modification to create novel, chemically active derivatives. These derivatives could potentially be explored for applications in materials science, polymer chemistry, or as analytical standards.

Below is a hypothetical table of potential derivatives and their conceivable non-biological applications, based on general chemical principles. It is crucial to emphasize that these are theoretical and not based on published research for this specific compound.

| Derivative Name | Potential Modification | Potential Non-Biological Application |

| Poly(4-propylphenyl phenoxyacrylate) | Polymerization of an acrylated derivative | Component in specialty polymers or coatings |

| Brominated this compound | Electrophilic aromatic bromination | Flame retardant additive |

| 4-Propylphenyl 2-(4-nitrophenoxy)acetate | Nitration of the phenoxy ring | Intermediate for dye synthesis |

| Saponified this compound | Hydrolysis of the ester bond | Precursor for the synthesis of 4-propylphenol and phenoxyacetic acid |

Future Research Directions and Emerging Trends in Aryl Phenoxyacetate Chemistry

Development of Novel and Sustainable Synthetic Routes for Diverse Derivatives

A paramount trend in modern chemical synthesis is the emphasis on sustainability and green chemistry, a movement that is significantly influencing the production of aryl phenoxyacetates. ijsetpub.com The goal is to develop synthetic pathways that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances. rub.de

Key research efforts are centered on:

Catalysis Innovation : Moving beyond traditional methods, research is exploring the use of novel catalysts, such as biocatalysts and earth-abundant metal catalysts, to replace expensive and toxic heavy metals. mdpi.comacs.org Enzymes, for instance, offer high selectivity and can operate under mild conditions, reducing energy consumption and by-product formation. acs.org

Renewable Feedstocks : There is a growing interest in utilizing biomass-derived starting materials to reduce the carbon footprint of chemical manufacturing. ijsetpub.com For aryl phenoxyacetates, this could involve sourcing phenolic precursors from lignin, a complex polymer abundant in plant biomass. rsc.org

Table 1: Comparison of Sustainable Synthetic Strategies for Aryl Phenoxyacetates

| Synthetic Strategy | Principle | Potential Advantages for Aryl Phenoxyacetate (B1228835) Synthesis |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, reduced energy consumption, biodegradable catalysts. acs.org |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for automation. mdpi.comnih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels, lower carbon footprint, potential for novel structures. ijsetpub.comrsc.org |

| Metal-Free Catalysis | Employing organic molecules or main group elements as catalysts. | Avoidance of toxic and expensive heavy metals, potentially simpler purification. rub.de |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry, in conjunction with automation, is revolutionizing the synthesis of fine chemicals, including aryl phenoxyacetates. mdpi.comnih.gov This technology offers significant advantages over traditional batch processing by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com

The integration of these platforms is leading to:

Enhanced Process Control and Safety : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. syrris.comrsc.org The small reaction volumes inherent to flow systems also mitigate the risks associated with highly exothermic or hazardous reactions.

Rapid Reaction Optimization and Library Synthesis : Automated flow systems can perform numerous experiments with varying conditions in a short period. syrris.com This high-throughput capability, often coupled with machine learning algorithms, accelerates the discovery of optimal reaction conditions and facilitates the rapid synthesis of large libraries of aryl phenoxyacetate derivatives for screening. nih.gov

Table 2: Batch vs. Continuous Flow Synthesis for Aryl Phenoxyacetates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Type | Discontinuous, single large vessel. | Continuous stream in small channels. |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots. | Highly efficient, uniform conditions. mdpi.com |

| Safety | Higher risk with large volumes of reagents. | Inherently safer due to small volumes. nih.gov |

| Scalability | Can be challenging, often requires re-optimization. | Straightforward, by running the system for longer. nih.gov |

| Automation | More complex to fully automate. | Readily integrated with automated control systems. syrris.comrsc.org |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control. syrris.com |

Application of Advanced In Situ Spectroscopic and Analytical Methodologies

To optimize and control the synthesis of aryl phenoxyacetates, a deep understanding of the reaction as it occurs is essential. Advanced in situ spectroscopic techniques provide a real-time window into the reacting mixture, allowing chemists to monitor the consumption of reactants, the formation of products, and the appearance of transient intermediates. whiterose.ac.uk

Key methodologies include:

FTIR and Raman Spectroscopy : Techniques like ReactIR™ (in situ FTIR) can track the concentration of key functional groups throughout a reaction, providing valuable kinetic data. whiterose.ac.uk

NMR Spectroscopy : In situ NMR can offer detailed structural information about species present in the reaction mixture, helping to elucidate reaction pathways.

Mass Spectrometry : The use of online mass spectrometry allows for the rapid detection and identification of reaction components, including short-lived intermediates.

The data gathered from these techniques is invaluable for rapid process development, ensuring reaction completeness, identifying potential side reactions, and building robust kinetic models. ornl.gov

Table 3: In Situ Analytical Techniques for Aryl Phenoxyacetate Synthesis

| Technique | Information Provided | Application in Synthesis |

| In situ FTIR (e.g., ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. whiterose.ac.uk | Reaction kinetics, endpoint determination, mechanism investigation. |

| In situ NMR | Detailed structural information of all soluble species. | Identification of intermediates, understanding reaction pathways. |

| In situ Raman | Vibrational information, complementary to FTIR, good for aqueous systems. | Monitoring crystallization processes, studying catalyst structure. |

| Online Mass Spectrometry | Molecular weight information of reaction components. | Detecting transient intermediates, identifying by-products. |

Deeper Theoretical Understanding of Complex Reaction Systems

Computational chemistry has become an indispensable tool for modern chemical research. sumitomo-chem.co.jp Theoretical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the mechanisms of reactions involved in the synthesis of aryl phenoxyacetates. grafiati.com

These theoretical studies can:

Elucidate Reaction Mechanisms : By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway, including the structures of transition states and intermediates. sumitomo-chem.co.jp This is crucial for understanding how a reaction works at the molecular level.

Predict Reactivity and Selectivity : Computational models can predict how changes in the structure of the reactants (e.g., different substituents on the aryl or phenoxy rings) will affect the reaction rate and outcome. scielo.brresearchgate.net This predictive power can guide experimental design, saving significant time and resources.

Interpret Spectroscopic Data : Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of proposed intermediates, which can then be compared with experimental in situ data for confirmation. grafiati.com

A synergistic approach, where theoretical predictions guide experiments and experimental results validate and refine theoretical models, is proving to be a powerful strategy for advancing the chemistry of aryl phenoxyacetates. sumitomo-chem.co.jp

Table 4: Theoretical Methods in Aryl Phenoxyacetate Chemistry

| Theoretical Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. sumitomo-chem.co.jpgrafiati.com | Reaction pathways, transition state structures, activation energies, prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Solvent effects, conformational analysis, understanding dynamic processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or other properties. | Predicting properties of new derivatives, guiding the design of compounds with desired characteristics. |

Exploration of Novel Non-Biological Chemical Applications and Technological Advancements

While aryl phenoxyacetates have established biological applications, their inherent chemical structures suggest potential for use in a variety of non-biological and materials science contexts. Future research is expected to increasingly explore these untapped possibilities.

Potential emerging applications include:

Advanced Polymers and Materials : The rigid, aromatic structure of aryl phenoxyacetates makes them interesting candidates for incorporation into high-performance polymers, potentially enhancing thermal stability or imparting specific optical properties. Their structure is conducive to forming liquid crystalline phases, which are the basis for display technologies.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The carboxylate functionality can act as a linker to coordinate with metal ions, forming extended network structures. grafiati.com These materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics : Aryl ether structures are common motifs in organic semiconductors. With appropriate functionalization, aryl phenoxyacetate derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photosensitive Materials : The aromatic rings can be functionalized with chromophores, leading to materials that respond to light. Such compounds could find use in photolithography, optical data storage, or as photo-responsive switches.

The exploration of these novel applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering to design and test new aryl phenoxyacetate-based functional materials.

Table 5: Potential Novel Non-Biological Applications for Aryl Phenoxyacetates

| Application Area | Relevant Properties of Aryl Phenoxyacetates | Research Direction |

| Liquid Crystals | Rigid, rod-like molecular shape. | Synthesis of derivatives with varying alkyl chain lengths to tune mesophase behavior. |

| High-Performance Polymers | Aromatic backbone, thermal stability. | Incorporation as monomers in polyesters or polyamides to enhance material properties. |

| Coordination Polymers | Carboxylate group for metal binding. grafiati.com | Design of linkers for creating porous MOFs for catalysis or separation. |

| Organic Electronics | π-conjugated system. | Functionalization to tune electronic properties for use in semiconductor devices. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-propylphenyl phenoxyacetate, and what methodological considerations are critical for reproducibility?

- Answer : A common synthetic pathway involves coupling a phenol derivative (e.g., 4-propylphenol) with an activated acetoxy group. For example, phenoxyacetate esters are synthesized via base-mediated reactions between phenols and ethyl chloroacetate . Critical considerations include:

- Reaction conditions : Use of anhydrous solvents (e.g., DMF) and controlled temperature (40–60°C) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .

- Validation : Confirm product identity via H/C NMR (aromatic protons at δ 6.8–7.2 ppm; ester carbonyl at δ 170–175 ppm) and GC-MS (molecular ion peak matching theoretical mass) .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

- Answer :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane, DCM). Phenoxyacetates are typically hydrophobic; e.g., allyl phenoxyacetate is insoluble in water but miscible with ethanol .

- Stability : Perform accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., free phenol or acetic acid derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (based on analogs like allyl phenoxyacetate) .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent ester hydrolysis or oxidation .

- Disposal : Follow EPA guidelines for organic esters (incineration or neutralization with NaOH) .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for chiral studies?